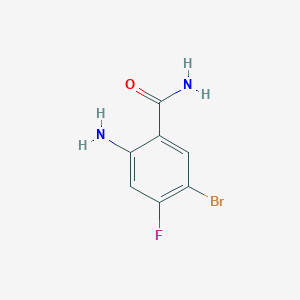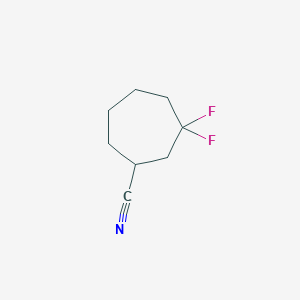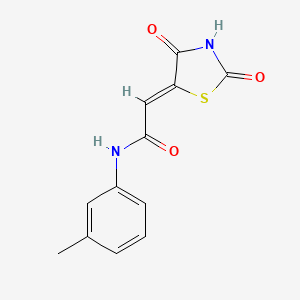
3-(Methoxymethyl)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 2416236-60-5 . It has a molecular weight of 146.14 . It is in liquid form .
Synthesis Analysis
The synthesis of oxetanes such as this compound often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It is stored at a temperature of 4°C .科学的研究の応用
Bioisosteres and Physicochemical Properties
Evaluation of Oxetan-3-ol and Derivatives as Bioisosteres
Oxetane rings, including structures similar to 3-(Methoxymethyl)oxetane-3-carboxylic acid, have been evaluated as potential bioisosteres for the carboxylic acid functional group. A study demonstrated that oxetan-3-ol and related structures could serve as isosteric replacements for carboxylic acid moieties in drug molecules, offering novel properties and potentially enhancing pharmacokinetic profiles (Lassalas et al., 2017).
Catalysis and Synthesis
Methanol Synthesis via CO2 and CO Hydrogenation
The compound plays a role in the catalytic processes involved in methanol synthesis from CO2 and CO hydrogenation. This research offers insights into the mechanism of methanol production, highlighting the versatility of oxetane derivatives in catalytic applications (Grabow & Mavrikakis, 2011).
Polymer Science
Synthesis and Characterization of Homo- and Copolymers
Research into oxetane-derived monomers has led to the development of polymers with potential applications in lithium-ion batteries as polymer electrolytes. This includes the synthesis of homo- and copolymers from this compound derivatives, showcasing their utility in creating materials with desirable thermal and electrical properties (Ye et al., 2005).
Organic Synthesis
Novel Antitumor Agents and Synthetic Methodologies
The versatility of this compound derivatives in organic synthesis has been highlighted in the development of novel antitumor agents. A study detailed a convenient method for synthesizing complex organic frameworks using these derivatives, underlining their significance in medicinal chemistry and drug development (Mondal et al., 2003).
Decarboxylative Coupling
Rh(III)-Catalyzed Decarboxylative Coupling
Oxetane derivatives have been used in decarboxylative coupling reactions, acting as traceless activators. This research demonstrates the compound's applicability in creating complex molecular structures through selective catalysis, offering a pathway to synthesize substituted pyridines with high regioselectivity (Neely & Rovis, 2014).
Safety and Hazards
特性
IUPAC Name |
3-(methoxymethyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKOCPFYNHJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2700682.png)





![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)

![2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole](/img/structure/B2700691.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2700692.png)



![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)